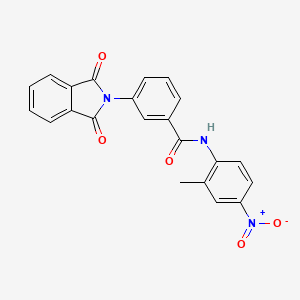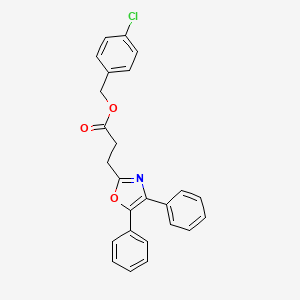![molecular formula C19H26N4O2 B5023302 (3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B5023302.png)
(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol, also known as MPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPB is a selective agonist of the μ-opioid receptor and has been shown to have analgesic and anti-inflammatory effects. In
Mécanisme D'action
(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central and peripheral nervous systems. Activation of the μ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This results in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in various animal models. In addition, this compound has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have cardiovascular effects, including the ability to reduce blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol in lab experiments is its selectivity for the μ-opioid receptor, which allows for the study of this receptor without affecting other opioid receptors. In addition, this compound has a high affinity for the μ-opioid receptor, which allows for the study of low concentrations of the compound. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Orientations Futures
For the study of (3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol include the development of new analogs with improved pharmacological properties, the study of its effects on other systems, and its potential use in the treatment of addiction and withdrawal.
Méthodes De Synthèse
The synthesis of (3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol involves a multi-step process, starting with the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with (R)-(+)-3-piperidinol to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine, which is subsequently reacted with 4-morpholinecarboxaldehyde to form this compound. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the study of the μ-opioid receptor, which is involved in pain perception and analgesia. This compound has been shown to be a selective agonist of the μ-opioid receptor, and has been used to study the receptor's structure, function, and pharmacology. This compound has also been studied for its potential use in the treatment of pain and inflammation, as well as in the treatment of addiction and withdrawal.
Propriétés
IUPAC Name |
(3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-19-15-21(8-5-18(19)22-9-11-25-12-10-22)14-16-3-1-4-17(13-16)23-7-2-6-20-23/h1-4,6-7,13,18-19,24H,5,8-12,14-15H2/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOOFUDJEZVIMG-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5023236.png)
![N-{2-[(allylamino)carbonyl]phenyl}-3-(anilinosulfonyl)-4-chlorobenzamide](/img/structure/B5023242.png)
![1,5-diphenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5023250.png)



![N-(4-chlorophenyl)-N'-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5023279.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5023280.png)
![1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine]](/img/structure/B5023283.png)

![4-bromo-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5023289.png)
![3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide hydrochloride](/img/structure/B5023310.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5023320.png)